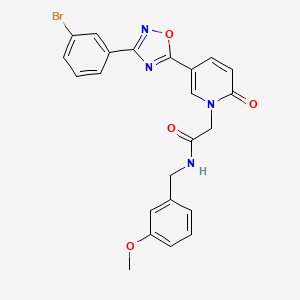

1-Amino-3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)propan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)propan-2-ol hydrochloride is a chemical compound with the CAS Number: 1049784-61-3 . It has a molecular weight of 275.73 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The replacement of the morpholine group with the pyrrolidine or piperidine group was correlated with a decrease in the yield from 90% to 65–74%, consistent with an increase of the pKa of the amine arising from the partial hydrolysis of the enamine .Molecular Structure Analysis

The IUPAC name of the compound is 1-amino-3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-propanol hydrochloride . The InChI code is 1S/C12H17NO4.ClH/c13-5-9(14)6-15-7-10-8-16-11-3-1-2-4-12(11)17-10;/h1-4,9-10,14H,5-8,13H2;1H .Chemical Reactions Analysis

The 2-amino-2,3-dihydro-1,4-benzodioxins were obtained in good yields . The replacement of the morpholine group with piperidine or pyrrolidine had an increasing effect on the yields, correlated with the enhancement of the electron donating effect of the enamine substituents .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 275.73 .Wissenschaftliche Forschungsanwendungen

- Antiarrhythmic Properties : Researchers have investigated this compound’s potential as an antiarrhythmic agent due to its structural resemblance to certain cardiac medications. Its effects on ion channels and cardiac rhythm modulation are of interest .

- Neuroprotective Effects : Some studies explore its neuroprotective properties, particularly in the context of neurodegenerative diseases. The compound’s ability to mitigate oxidative stress and inflammation may be relevant for conditions like Alzheimer’s and Parkinson’s disease .

- Building Block for Organic Synthesis : Chemists use this compound as a building block in the synthesis of more complex molecules. Its unique benzodioxin moiety provides opportunities for diverse chemical transformations .

- Chiral Synthesis : The chiral center in the molecule allows for enantioselective synthesis, making it valuable in asymmetric reactions and the creation of optically pure compounds .

- Serotonin Receptor Ligand : The compound interacts with serotonin receptors, potentially affecting neurotransmission. Researchers investigate its role in mood regulation and related disorders .

- Adrenergic Receptor Activity : Its effects on adrenergic receptors are also studied, with implications for cardiovascular health and blood pressure regulation .

- Cellular Signaling Pathways : Scientists explore how this compound influences intracellular signaling pathways. Its impact on protein kinases, cyclic nucleotides, and second messengers is of interest .

- Cell Viability and Apoptosis : Investigations into its effects on cell viability, apoptosis, and cell cycle progression contribute to our understanding of cellular processes .

- Formulation Excipient : The compound’s solubility and stability properties make it suitable as an excipient in pharmaceutical formulations. It may enhance drug delivery or improve bioavailability .

- Environmental Monitoring : Researchers explore its presence in environmental samples, such as water or soil, using analytical techniques. Its detection and fate in the environment are relevant for environmental monitoring .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Pharmacology and Receptor Modulation

Biological Studies and Cellular Signaling

Pharmaceutical Formulations and Drug Delivery

Environmental and Analytical Chemistry

Eigenschaften

IUPAC Name |

1-amino-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4.ClH/c13-5-9(14)6-15-7-10-8-16-11-3-1-2-4-12(11)17-10;/h1-4,9-10,14H,5-8,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKXZTGWVRPGTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)COCC(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2397177.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2397181.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2397182.png)

![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B2397185.png)

![(3R,4R)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride](/img/structure/B2397186.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2397188.png)

![Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2397193.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2397194.png)

![2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile](/img/structure/B2397196.png)